molecular formula C16H21BClNO3 B3078929 4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1057393-55-1

4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B3078929
CAS RN: 1057393-55-1
M. Wt: 321.6 g/mol
InChI Key: MWVKDUXHCDGVAM-UHFFFAOYSA-N
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Description

“4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound . It is also known as “4-(cyclopropylcarbamoyl)phenylboronic acid pinacol ester” and “4-(cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester” among other names .


Molecular Structure Analysis

The molecular formula of this compound is C15H21BClNO2 . The exact structure is not available in the search results.

Scientific Research Applications

Molecular Structure and Conformational Analysis

Research on compounds similar to 4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves detailed analyses of their molecular structures. These compounds, identified as boric acid ester intermediates with benzene rings, undergo structural confirmation through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is employed for molecular structure calculation, providing insights into their conformational aspects and physicochemical properties (Huang et al., 2021).

Synthesis Methods

Syntheses of compounds related to 4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are explored through various methods. For instance, a study investigated the Pd-catalyzed borylation of arylbromides, which is a crucial step in synthesizing such compounds. This method was found effective, especially for arylbromides with sulfonyl groups, highlighting an efficient synthesis route for these complex molecules (Takagi & Yamakawa, 2013).

Crystal Structure and Vibrational Properties

The crystal structure and vibrational properties of related compounds are also areas of significant interest. Studies utilizing DFT calculations, X-ray diffraction, and spectroscopic methods (FT-IR, NMR, UV-Visible) contribute to understanding the geometrical parameters and vibrational characteristics of these molecules. Such research provides valuable insights into the behavior and potential applications of these compounds in various fields (Wu et al., 2021).

Boronated Compounds in Medical Research

Boronated compounds, which are structurally related to 4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, are studied for their potential medical applications. For example, boronated phosphonium salts have been investigated for their cytotoxicities and boron uptake in vitro. This research is crucial for understanding the therapeutic potential and safety of such compounds in medical contexts (Morrison et al., 2010).

properties

IUPAC Name

4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)12-9-10(5-8-13(12)18)14(20)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVKDUXHCDGVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135256
Record name 4-Chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS RN

1057393-55-1
Record name 4-Chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057393-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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